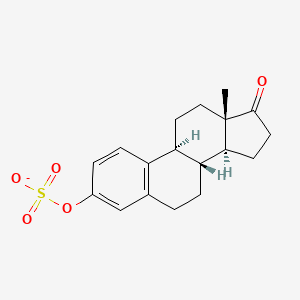

Estrone 3-sulfate

描述

Historical Perspectives in Steroid Conjugate Research

The journey to understanding steroid conjugates like estrone (B1671321) 3-sulfate is intertwined with the broader history of steroid hormone discovery. The isolation of estrone in 1929 by Edward Doisy and Edgar Allen, and independently by Adolf Butenandt, marked a pivotal moment in endocrinology. wikipedia.org This discovery paved the way for investigating the metabolic pathways and transformations of these vital signaling molecules. wikipedia.org

Early research primarily focused on the unconjugated, active forms of steroids. However, it became increasingly apparent that steroids undergo extensive metabolism, including conjugation with sulfate (B86663) and glucuronic acid, to increase their water solubility and facilitate their excretion. wikipedia.orgglowm.com This process, initially viewed as a simple inactivation and elimination pathway, was later recognized for its complexity and regulatory significance.

The concept of steroid conjugation as a key metabolic process gained traction through the mid-20th century. It was understood that these conjugated forms, present in significant concentrations in circulation, could act as a storage pool. The enzymes responsible for these transformations, sulfotransferases and sulfatases, were identified as critical regulators of local and systemic steroid action. portlandpress.comresearchgate.net The realization that estrone sulfate is the most abundant circulating estrogen, with levels 5- to 10-fold higher than unconjugated estrogens, underscored its importance as a precursor for active estrogen synthesis in peripheral tissues. nih.gov

Contemporary Research Paradigms and Fundamental Questions

Modern research on estrone 3-sulfate has shifted towards elucidating its specific roles in health and disease, particularly in hormone-dependent cancers such as breast cancer. plos.orgnih.govkingston.ac.uk A central paradigm is the "sulfatase pathway," where circulating this compound is taken up by cells and hydrolyzed by the enzyme steroid sulfatase (STS) to estrone. nih.gov This estrone can then be converted to the highly potent estrogen, estradiol (B170435), which can stimulate the growth of hormone-dependent tumors. nih.govnih.gov

This has led to significant research into the development of steroid sulfatase inhibitors as a potential therapeutic strategy. medchemexpress.combioscientifica.comnih.gov The rationale is that by blocking the conversion of this compound to estrone, the local production of estrogens in tumors can be reduced, thereby inhibiting their growth. kingston.ac.uk

Contemporary research is also focused on understanding the transport of this compound into cells. Due to its hydrophilic nature, it cannot easily diffuse across cell membranes and requires specific transporters. researchgate.netacs.org The identification and characterization of these transporters, such as Organic Anion Transporting Polypeptides (OATPs), are active areas of investigation. nih.govplos.orgebi.ac.uk Understanding the expression and regulation of these transporters in different tissues and disease states is crucial for a complete picture of this compound's biological role. acs.org

Furthermore, the development of sensitive and specific analytical methods to accurately quantify this compound and its metabolites in biological samples remains a key research endeavor. fda.govfda.govuliege.be Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and various immunoassays are continuously being refined to provide more accurate measurements, which are essential for both basic research and clinical studies. uliege.beantibodies-online.comiiarjournals.org

Key Research Findings on this compound:

| Research Area | Key Findings | References |

| Role in Hormone-Dependent Cancers | This compound serves as a major precursor for intratumoral estrogen synthesis in postmenopausal breast cancer. | nih.govplos.org |

| The "sulfatase pathway," converting E1S to estrone, is a key mechanism for local estrogen production in tumors. | nih.gov | |

| High levels of steroid sulfatase activity are found in breast cancer tissues. | plos.org | |

| Enzymatic Regulation | Steroid sulfatase (STS) hydrolyzes this compound to estrone. | nih.govportlandpress.com |

| Estrogen sulfotransferase (SULT1E1) catalyzes the reverse reaction, converting estrone to this compound. | nih.gov | |

| The balance between STS and SULT1E1 activity is critical in regulating local estrogen levels. | nih.gov | |

| Cellular Transport | This compound requires carrier-mediated transport to enter cells. | researchgate.netacs.org |

| Organic Anion Transporting Polypeptides (OATPs) have been identified as key transporters of this compound. | nih.govplos.orgebi.ac.uk | |

| The expression of transporters like OATP1A2 and SOAT (SLC10A6) has been observed in breast cancer cells. | ebi.ac.ukuni-giessen.de | |

| Analytical Methods | Sensitive analytical methods like LC-MS/MS and direct RIAs have been developed for accurate quantification of E1S. | fda.govfda.govuliege.beiiarjournals.org |

| These methods are crucial for studying the pharmacokinetics of STS inhibitors and assessing endocrine therapies. | iiarjournals.org |

Structure

2D Structure

3D Structure

属性

分子式 |

C18H21O5S- |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |

InChI 键 |

JKKFKPJIXZFSSB-CBZIJGRNSA-M |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

同义词 |

estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |

产品来源 |

United States |

Biosynthesis and Enzymatic Interconversions of Estrone 3 Sulfate

Sulfation Pathways and Estrone (B1671321) 3-Sulfate Formation

The formation of estrone 3-sulfate occurs through the sulfation of estrone, a process that increases its water solubility and facilitates its transport in the bloodstream. ontosight.aifrontiersin.org This conjugation reaction is a key step in the inactivation of estrogens. nih.govnih.gov

Role of Estrogen Sulfotransferase (SULT1E1)

The primary enzyme responsible for the sulfation of estrogens is estrogen sulfotransferase (SULT1E1). nih.govnih.govpnas.org SULT1E1 is a phase II metabolizing enzyme that demonstrates a high affinity for estrogens, particularly estrone and estradiol (B170435), catalyzing their conversion to their respective sulfated forms. nih.govencyclopedia.pubmdpi.com This enzymatic action is critical in modulating the levels of active estrogens in various tissues. nih.govpnas.org SULT1E1 is expressed in several tissues, including the liver, which is a primary site of estrogen metabolism, as well as in hormone-dependent tissues like the endometrium and placenta. encyclopedia.pubmdpi.compharmgkb.org

Mechanisms of Sulfate (B86663) Group Transfer and Cosubstrate Utilization

The sulfation reaction catalyzed by SULT1E1 involves the transfer of a sulfonate group from a universal donor molecule to the estrogen substrate. nih.govresearchgate.net The obligate cosubstrate for this reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govuniprot.orgnih.govmedchemexpress.com The enzymatic process requires both the estrogen acceptor and the PAPS donor to bind to the sulfotransferase. nih.govresearchgate.net The reaction yields the sulfated estrogen, in this case, this compound, and adenosine (B11128) 3',5'-diphosphate (PAP). nih.govfrontiersin.org The availability of PAPS is a rate-limiting factor for sulfation and is dependent on its synthesis from ATP and sulfate, a process catalyzed by ATP-sulfurylase and APS-kinase. frontiersin.orgnih.gov

Regulation of Sulfotransferase Expression and Activity

The expression and activity of SULT1E1 are subject to complex regulation, contributing to the tissue-specific and hormonally controlled nature of estrogen metabolism. encyclopedia.pubaopwiki.org Various nuclear receptors and transcription factors influence the expression of the SULT1E1 gene. For instance, hepatocyte nuclear factor 4α (HNF4α) and the farnesoid X receptor (FXR) have been shown to regulate SULT1E1 expression. encyclopedia.pubmdpi.com Agonists of FXR can suppress SULT1E1 mRNA and protein levels. encyclopedia.pubmdpi.com Hormonal factors also play a significant role; for example, progestins can induce SULT1E1 expression in endometrial cells, and its expression is notably upregulated during the secretory phase of the menstrual cycle. mdpi.comaopwiki.org Conversely, substrate inhibition is a characteristic of SULT1E1, where high concentrations of estrogens like estrone and estradiol can inhibit its activity. encyclopedia.pubmdpi.com

Table 1: Factors Regulating SULT1E1 Expression and Activity

| Regulating Factor | Effect on SULT1E1 | References |

|---|---|---|

| Hepatocyte nuclear factor 4α (HNF4α) | Positive Regulation | encyclopedia.pubmdpi.com |

| Farnesoid X receptor (FXR) agonists | Suppression | encyclopedia.pubmdpi.com |

| Progestins | Induction | mdpi.com |

| High Estrogen Concentrations | Substrate Inhibition | encyclopedia.pubmdpi.com |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Positive Regulation | encyclopedia.pub |

| Liver X receptor (LXR) | Regulation | encyclopedia.pubnih.gov |

| Glucocorticoids (e.g., Dexamethasone) | Induction | aopwiki.org |

Desulfation Pathways and this compound Hydrolysis

The conversion of the inactive this compound back to the biologically active estrone is a critical step in providing a local supply of estrogens to target tissues. ontosight.ai This process, known as desulfation or hydrolysis, is catalyzed by the enzyme steroid sulfatase. nih.govcas.cz

Steroid Sulfatase (STS) Catalysis

Steroid sulfatase (STS), also known as steryl-sulfatase or arylsulfatase C, is the enzyme responsible for hydrolyzing sulfate esters of steroids, including this compound. cas.czwikipedia.orgnih.gov STS is a membrane-bound protein located in the endoplasmic reticulum of various tissues. cas.czbioscientifica.combioscientifica.com It catalyzes the removal of the sulfate group from this compound, thereby regenerating estrone. nih.govresearchgate.net This reactivation of estrogens is a key component of the "sulfatase pathway," which allows peripheral tissues to produce active estrogens from the large circulating pool of inactive sulfated precursors. nih.govacs.orgfrontiersin.org

Molecular Mechanisms of STS Action and Catalytic Site Dynamics

The catalytic mechanism of STS involves a unique post-translational modification within its active site. cas.cznih.gov A conserved cysteine residue is converted to a Cα-formylglycine (FGly) residue, which is essential for enzymatic activity. cas.cztandfonline.com The hydrolysis of the sulfate ester bond proceeds through a four-step mechanism:

Activation of the FGly residue by a water molecule to form a gem-diol. nih.govresearchgate.net

A nucleophilic attack by the hydroxylated FGly on the sulfur atom of the this compound substrate, a step facilitated by a calcium ion (Ca2+) in the active site. cas.cznih.govresearchgate.net

Release of the unconjugated steroid product, estrone. nih.gov

Release of the sulfate group and regeneration of the FGly residue. nih.gov

The active site of STS is situated in a cavity that has both polar and hydrophobic domains, and its proximity to the endoplasmic reticulum membrane is critical for its function. nih.govtandfonline.com

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Function | Cellular Location | Cofactor/Cosubstrate | References |

|---|---|---|---|---|

| Estrogen Sulfotransferase (SULT1E1) | Sulfation of estrone to this compound | Cytosol | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | nih.govnih.govencyclopedia.pub |

| Steroid Sulfatase (STS) | Hydrolysis of this compound to estrone | Endoplasmic Reticulum | Calcium ion (Ca2+) | cas.czwikipedia.orgnih.gov |

Interconversion with Unconjugated Estrogens

The metabolic fate of this compound is intricately linked to the dynamic interconversion between sulfated and unconjugated estrogens, a process tightly regulated by specific enzymes.

Estrone and Estradiol Formation from this compound

As previously mentioned, the hydrolysis of E1S by steroid sulfatase yields estrone. immunotech.cznih.gov This newly formed estrone can then be converted to the more biologically potent estrogen, estradiol. immunotech.czplos.org This conversion is a key step in the local production of active estrogens in various tissues. plos.org

Involvement of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The conversion of estrone to estradiol is catalyzed by enzymes from the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. nih.govnih.gov These enzymes are oxidoreductases that play a critical role in the final steps of androgen and estrogen biosynthesis. nih.govnih.gov Specifically, reductive 17β-HSDs, such as 17β-HSD type 1, utilize NADPH as a cofactor to reduce the 17-keto group of estrone to a 17β-hydroxyl group, thereby forming estradiol. nih.govaacrjournals.org

Conversely, oxidative 17β-HSDs, like 17β-HSD type 2, catalyze the reverse reaction, converting estradiol back to estrone. nih.govaacrjournals.org The tissue-specific expression and substrate specificity of different 17β-HSD isoenzymes allow for precise control over the intracellular balance of active and inactive estrogens. nih.gov

Cellular and Subcellular Transport Dynamics of Estrone 3 Sulfate

Membrane Transporters Mediating Cellular Uptake

The entry of Estrone (B1671321) 3-sulfate (E3S) into cells is a critical step for its subsequent metabolic activation and is facilitated by members of the Solute Carrier (SLC) superfamily. These transporters are responsible for moving the hydrophilic E3S molecule across the lipid bilayer of the cell membrane.

OATPs, encoded by the SLCO gene family, are sodium-independent transporters that handle a wide array of amphipathic organic compounds, including bile salts, hormones, and various drugs. usf.edu Several OATP isoforms have been identified as key players in the transport of E3S. nih.govplos.org

Different OATP isoforms, expressed in a tissue-specific manner, contribute to the uptake of E3S in various parts of the body.

OATP1A2 : This isoform is expressed in several tissues, including the blood-brain barrier, intestine, and kidney. researchgate.net It is significantly expressed in both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells and is implicated in the active, carrier-mediated uptake of E3S into tumors. plos.org

OATP1B1 : Primarily located on the basolateral membrane of human hepatocytes, OATP1B1 is a major transporter involved in the hepatic clearance of substances from the blood. plos.orgnih.gov It is considered a high-affinity, low-capacity transporter for E3S. uzh.ch

OATP1B3 : Also liver-specific, OATP1B3 shares about 80% amino acid homology with OATP1B1 but exhibits different substrate preferences. mdpi.com In contrast to OATP1B1, it functions as a low-affinity, high-capacity transporter for E3S. uzh.ch

OATP2B1 : With a broad tissue distribution including the intestine, liver, placenta, and mammary gland, OATP2B1 plays a significant role in the absorption and disposition of E3S. solvobiotech.comdoi.org It is considered the predominant transporter for the apical uptake of E3S in intestinal Caco-2 cells. nih.gov Its transport activity is notably pH-dependent, increasing at a more acidic pH. nih.govpsu.edu

OATP3A1 and OATP4A1 : These widely expressed transporters are found in breast cancer cell lines and malignant tissues, where they contribute to E3S transport and subsequent cancer cell proliferation. mdpi.com

OATP4C1 : Predominantly expressed in the kidney, OATP4C1 contributes to the renal secretion of various compounds. nih.gov Research has identified E3S as a novel substrate for this transporter, suggesting a role in renal handling of this steroid conjugate. nih.govresearchgate.netjst.go.jp The transport is ATP-independent and stimulated by an acidic extracellular environment. nih.govuniprot.org

The efficiency of E3S transport by OATPs is defined by their kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax). The Km value represents the substrate concentration at which transport is at half its maximum velocity, with a lower Km indicating higher affinity.

Studies have revealed that several OATPs exhibit saturation kinetics for E3S transport. OATP1B1, in particular, has been shown to display biphasic saturation kinetics, suggesting the presence of at least two distinct binding sites: one with high affinity and another with low affinity. plos.orguzh.chuzh.ch In contrast, OATP-B (OATP2B1) transport of E3S follows single-saturation kinetics. nih.gov

| Transporter | Reported Km for Estrone 3-Sulfate (µM) | Kinetic Profile | Source |

|---|---|---|---|

| OATP1B1 | High-affinity & Low-affinity sites reported | Biphasic | plos.orguzh.ch |

| OATP1B3 | Low-affinity, high-capacity | Monophasic | uzh.ch |

| OATP2B1 | 1.56 - 1.81 | Monophasic | nih.gov |

| OATP4C1 | 26.6 | Monophasic | researchgate.net |

| Bovine Oatp1a2 | 0.25 (High-affinity), 46.6 (Low-affinity) | Biphasic | psu.edu |

| Human Placental OATP-B | 35 | Monophasic | oup.com |

The interaction between E3S and OATP transporters is governed by specific amino acid residues within the transporters' transmembrane domains (TMs). Mutagenesis studies, particularly on OATP1B1, have pinpointed several key residues.

Transmembrane Domain 1 (TM1) : The positively charged residues Lysine41 (K41) and Lysine49 (K49), along with the hydrophobic residue Isoleucine46 (I46), are important for the proper function of OATP1B1. nih.gov Mutations at these sites alter the Km and Vmax values for E3S transport. nih.gov

Transmembrane Domain 2 (TM2) : Four amino acids in TM2 of OATP1B1—Aspartate70 (Asp70), Phenylalanine73 (Phe73), Glutamate74 (Glu74), and Glycine76 (Gly76)—are critical for high-affinity E3S uptake. usf.eduplos.orgnih.gov The charged properties of Asp70 and Glu74 are vital, with Asp70 likely interacting directly with the substrate and Glu74 potentially stabilizing the binding site via a salt bridge. plos.orgnih.gov The aromatic ring of Phe73 is also thought to play a crucial role in substrate interaction. usf.eduplos.org

Transmembrane Domain 8 (TM8) : The importance of this domain is highlighted by experiments where substituting the TM8 of OATP1B1 with that of OATP1B3 resulted in an 18-fold lower affinity for E3S. mdpi.com

Transmembrane Domain 11 (TM11) : Modeling studies suggest that a conserved arginine residue in TM11 forms common interactions with the sulfate (B86663) group of E3S across multiple OATP isoforms. mdpi.com

These findings indicate that a complex arrangement of charged, aromatic, and hydrophobic residues within the transmembrane pore of OATPs creates a specific binding pocket for this compound.

The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specialized carrier for sulfo-conjugated steroid hormones. nih.govmdpi.com Unlike OATPs, its transport activity is dependent on an inwardly directed sodium gradient. nih.govplos.org

SOAT is distinguished from OATPs and Organic Anion Transporters (OATs) by its high specificity; it transports monosulfated steroids like E3S and Dehydroepiandrosterone (B1670201) sulfate (DHEAS) but not free steroids, steroid glucuronides, or bile salts. nih.govcreative-biolabs.com It recognizes steroids with a single sulfate group at either the 3' or 17' position. mdpi.comnih.gov The transporter shows a Km value of approximately 12 µM for E3S. nih.gov SOAT is expressed in hormone-responsive tissues such as the placenta, testis, and breast, where it is localized to the ductal epithelium in the mammary gland. nih.govbioparadigms.orgnih.gov Its role in importing E3S into breast cancer cells makes it a subject of interest for therapeutic targeting. nih.govnih.gov

Beyond the well-characterized OATPs and SOAT, other SLC transporters contribute to the cellular flux of steroid sulfates.

Organic Anion Transporter 3 (OAT3/SLC22A8) : OAT3 has been reported to be expressed at the blood-brain barrier and is known to mediate the cellular uptake of steroid sulfates, potentially including E3S. researchgate.net

Organic Anion Transporter 7 (OAT7/SLC22A9) : OAT7 interacts with and transports steroid sulfates such as E3S and DHEAS with high affinity in a sodium-independent manner, functioning as an exchanger. solvobiotech.com

Organic Solute Transporter Alpha-Beta (OSTα-OSTβ/SLC51A-SLC51B) : This heterodimeric transporter has been proposed to play a role in the homeostasis of steroid sulfates in the brain. researchgate.net

Organic Anion Transporting Polypeptides (OATPs)

Efflux Mechanisms of this compound

The cellular extrusion of E3S is a critical process for maintaining steroid homeostasis and is primarily mediated by ATP-binding cassette (ABC) transporters and other efflux pumps. These proteins actively transport E3S against a concentration gradient, playing a key role in its disposition.

Role of Breast Cancer Resistance Protein (BCRP)

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a well-documented efflux transporter of E3S. nih.gov Located on the apical membrane of various epithelial cells, including those in the intestine and liver, BCRP plays a crucial role in limiting the intestinal absorption and facilitating the biliary and renal excretion of its substrates. nih.gov

Studies using in vitro cell models have demonstrated the significant role of BCRP in the efflux of E3S. In Caco-2 cells, a human intestinal epithelial cell line, E3S exhibits preferential basolateral-to-apical transport, a process that is significantly inhibited by BCRP inhibitors such as Ko143. nih.govpsu.edu This indicates that BCRP actively pumps E3S out of the cell across the apical membrane. nih.gov The efflux of E3S mediated by BCRP is an ATP-dependent process. Research has shown that BCRP transports sulfated conjugates of steroids, like E3S, but not unconjugated or glucuronidated steroids. frontiersin.org

The functional characteristics of BCRP-mediated E3S transport have been investigated in various experimental systems. The table below summarizes key findings from studies on BCRP and its interaction with E3S.

| Experimental System | Key Findings | Reference |

| Caco-2 cells | Preferential basolateral-to-apical transport of E3S, inhibited by Ko143. | nih.govpsu.edu |

| Caco-2 cells | Higher BCRP expression in later passages correlates with increased E3S efflux. | nih.gov |

| --- | BCRP transports sulfated steroids, but not unconjugated or glucuronidated forms. | frontiersin.org |

Involvement of Organic Solute Transporter Alpha/Beta (OSTα/β)

The Organic Solute Transporter alpha/beta (OSTα/β) is a heteromeric transporter, consisting of two subunits, OSTα and OSTβ, both of which are required for its function. researchgate.net It is predominantly localized to the basolateral membrane of epithelial cells in tissues such as the small intestine, liver, and kidney. researchgate.net OSTα/β functions as a bidirectional, facilitated transporter, meaning it can mediate both the uptake and efflux of its substrates depending on the electrochemical gradient. researchgate.net

Studies have shown that in Caco-2 cells, the basolateral uptake of E3S is inhibited by inhibitors of OSTα/β, highlighting its role in the transport of E3S across the basolateral membrane. researchgate.net The table below presents research findings related to OSTα/β and E3S transport.

| Substrate(s) | Transporter | Key Findings | Reference |

| This compound, Dehydroepiandrosterone 3-sulfate, Taurocholate, Digoxin, Prostaglandin E2 | OSTα/β | Co-expression of OSTα and OSTβ is required for transport activity. | researchgate.net |

| This compound | OSTα/β | Functions as a bidirectional, facilitated transporter. | researchgate.net |

| This compound | OSTα/β | Inhibited by several organic anions, suggesting a broad substrate specificity. | researchgate.net |

Intracellular Trafficking and Subcellular Compartmentalization

Once inside the cell, E3S undergoes a series of transport and metabolic processes that determine its ultimate fate and biological activity. This includes transport across the membranes of various organelles and its distribution within different subcellular compartments.

Transport Across Endoplasmic Reticulum Membranes

The endoplasmic reticulum (ER) is a key site for steroid metabolism. The enzyme steroid sulfatase, which converts E3S to the biologically active estrone, is located within the lumen of the ER. nih.gov Therefore, E3S must be transported across the ER membrane to be metabolized.

Research using isolated ER membrane vesicles from rat liver has provided direct evidence for the transport of E3S into this organelle. nih.gov These studies have shown a time-dependent uptake of E3S into both smooth (SER) and rough (RER) endoplasmic reticulum vesicles, with slightly higher uptake rates observed in the SER. nih.gov

The transport of E3S across the ER membrane appears to be a distinct process from that of other organic anions. nih.gov Inhibition of steroid sulfatase activity was found to decrease the uptake of E3S, suggesting that the transport is coupled to its subsequent metabolism within the ER lumen. nih.gov This finding implies a complex interplay between transport and enzymatic activity that facilitates the efficient conversion of E3S.

The following table summarizes the findings on E3S transport across the ER membrane.

| Vesicle Type | Observation | Implication | Reference |

| Smooth ER (SER) | Higher uptake of E3S compared to RER. | Potential for higher metabolic activity in the SER. | nih.gov |

| SER and Rough ER (RER) | Time-dependent uptake of E3S. | Carrier-mediated transport process. | nih.gov |

| SER and RER | Inhibition of steroid sulfatase decreases E3S uptake. | Transport is linked to metabolism. | nih.gov |

Distribution and Accumulation within Cellular Compartments

The subcellular distribution of E3S is largely dictated by the localization of the enzymes responsible for its metabolism and the receptors for its downstream products. Following its transport into the cell, E3S is rapidly desulfated to estrone by steroid sulfatase, which is primarily located in the endoplasmic reticulum but has also been detected in the nuclear fraction. nih.govnih.gov This conversion is a critical step, as estrone can then be further metabolized to the potent estrogen, estradiol (B170435). nih.gov

The presence of steroid sulfatase activity in both the microsomal (ER) and nuclear fractions suggests that E3S must be trafficked to these compartments. nih.gov A study on rat liver subcellular fractions revealed that the nuclear estrone-3-sulfatase has a higher affinity for E3S (lower Km value) compared to the microsomal enzyme, suggesting a potentially significant role for nuclear metabolism of E3S. nih.gov The negligible sulfatase activity in mitochondrial and cytosolic fractions suggests that these are not primary sites of E3S conversion. nih.gov

While direct visualization of E3S accumulation in specific organelles is limited, the localization of estrogen receptors (ERα and ERβ) provides further insight into the likely intracellular destinations of its active metabolites. Estrogen receptors are found not only in the nucleus, where they act as transcription factors, but have also been identified in the cytoplasm and associated with mitochondria. jst.go.jpwikipedia.org The presence of estrogen receptors in mitochondria suggests a potential role for locally produced estrogens in regulating mitochondrial function. jst.go.jp

Therefore, the intracellular journey of E3S is a dynamic process involving transport into the cell, trafficking to the endoplasmic reticulum and potentially the nucleus for enzymatic conversion, followed by the movement of its active metabolites to various subcellular locations to exert their biological effects. The distribution of E3S itself is likely transient, with its accumulation being more a function of the localization and activity of steroid sulfatase.

The table below summarizes the key aspects of E3S distribution and the factors influencing it.

| Cellular Compartment | Key Aspect | Evidence/Implication | Reference |

| Endoplasmic Reticulum | Primary site of E3S desulfation. | Localization of steroid sulfatase. | nih.govnih.gov |

| Nucleus | Potential site of E3S desulfation. | Presence of a high-affinity estrone-3-sulfatase isozyme. | nih.gov |

| Mitochondria | Negligible steroid sulfatase activity. | Not a primary site of E3S conversion, but a target for its metabolites. | nih.govjst.go.jp |

| Cytosol | Negligible steroid sulfatase activity. | Primarily a transit compartment. | nih.gov |

Physiological Regulation and Biological Significance of Estrone 3 Sulfate

Estrone (B1671321) 3-Sulfate as a Circulating Reservoir for Bioactive Estrogens

Estrone 3-sulfate is the most abundant circulating estrogen in both non-pregnant women and men, with blood levels significantly higher—5 to 10 times—than those of unconjugated estrogens like estrone (E1) and estradiol (B170435) (E2). hmdb.canih.gov This abundance, coupled with a longer half-life of 10 to 12 hours compared to active estrogens, establishes E1S as a stable, long-lived reservoir. wikipedia.orghmdb.ca

The process of sulfation, which attaches a sulfate (B86663) group to estrone, increases its water solubility, facilitating its transport through the bloodstream. ontosight.ai While E1S itself has minimal affinity for estrogen receptors and is considered biologically inactive, it can be readily converted back to the active estrogen, estrone, through the action of the enzyme steroid sulfatase (STS). wikipedia.org This desulfonation process occurs in various tissues, allowing for the local release of active estrogens as needed. hmdb.canih.gov Subsequently, estrone can be further converted to the more potent estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase enzymes. wikipedia.org This dynamic equilibrium between sulfation and desulfonation ensures a continuous supply of bioactive estrogens to target tissues. wikipedia.org

Intracrine and Paracrine Estrogen Action Mediated by this compound

The concept of "intracrinology" describes the process where a cell synthesizes active hormones from circulating inactive precursors for its own use. frontiersin.orgfrontiersin.org this compound is a primary precursor in this system, enabling intracrine and paracrine estrogen action in various peripheral tissues. nih.govnih.gov Due to its hydrophilic nature, E1S is unlikely to diffuse passively across cell membranes. nih.gov Instead, its uptake into target cells is facilitated by specific transporter proteins, such as organic anion transporting polypeptides (OATPs). nih.govnih.govresearchgate.net

Once inside the cell, steroid sulfatase (STS) hydrolyzes E1S to estrone. nih.gov Estrone can then be converted to the highly potent estradiol by 17β-hydroxysteroid dehydrogenases. nih.gov This locally produced estradiol can then bind to estrogen receptors within the same cell (intracrine) or in neighboring cells (paracrine), influencing gene expression and cellular functions without entering the systemic circulation in significant amounts. nih.gov This localized estrogen production is crucial in tissues like the breast, bone, and brain. nih.govimmunotech.cz

Conversely, the inactivation of estrogens occurs through sulfation by sulfotransferase enzymes, primarily SULT1E1, which converts estrogens back to their sulfated forms. nih.gov This balance between the sulfatase and sulfotransferase activities is a key regulatory mechanism for controlling local estrogen concentrations and their subsequent biological effects.

This compound in Specific Biological Systems

The localized conversion of this compound to active estrogens plays a significant role in the physiology of specific tissues, notably the skeletal and integumentary systems.

Skeletal System: Local Estrogen Formation in Bone

Estrogens are critical for bone health and homeostasis in both men and women. immunotech.czoup.com While circulating estradiol is a key determinant of bone density, local estrogen production within bone tissue itself is also of major importance, especially in older adults. oup.comnih.gov

Research has demonstrated that human bone tissue contains the necessary enzymatic machinery to convert E1S into estrone and subsequently into estradiol. oup.comnih.gov Studies on freshly resected bone fragments and cultured osteoblast-like cells (hOBs) have shown significant steroid sulfatase activity (STA). oup.comnih.gov This activity was found to be similar in bone cells derived from both men and women. oup.comnih.gov

The conversion process mirrors the intracrine mechanism, where circulating E1S is taken up by bone cells and metabolized locally. oup.comnih.gov This local formation of bioactive estrogens is thought to play a crucial role in bone maturation and the maintenance of bone density. oup.comnih.gov Interestingly, widely used osteosarcoma (OS) cell lines, often employed as models for osteoblasts, exhibit fundamentally lower STA compared to normal human osteoblast-like cells, limiting their utility in studying this specific metabolic pathway. oup.comnih.gov

Two primary pathways contribute to local estrogen formation in peripheral tissues: the sulfatase pathway, which utilizes E1S, and the aromatase pathway, which synthesizes estrogens from androgen precursors like androstenedione (B190577) and testosterone. nih.gov

Studies directly comparing these two pathways in human bone tissue have revealed the quantitative dominance of the sulfatase pathway. oup.comnih.gov In bone fragments, estrogen formation from E1S was found to be at least 20 times higher than from androstenedione and approximately 50 times higher than from testosterone. oup.comnih.gov Similarly, in cultured osteoblast-like cells, estrogen production from E1S surpassed that from the aromatization of androstenedione by two orders of magnitude. oup.comnih.gov

These findings underscore that this compound is a major source of local bioactive estrogen formation in human bone, likely playing a more significant role in skeletal homeostasis than the aromatase pathway, particularly in the context of aging. oup.comnih.gov

| Pathway | Precursor(s) | Key Enzyme | Relative Contribution to Estrogen Formation in Bone |

| Sulfatase Pathway | This compound (E1S) | Steroid Sulfatase (STS) | High |

| Aromatase Pathway | Androstenedione, Testosterone | Aromatase | Low |

Integumentary System: Hair Growth Regulation

The human hair follicle is another site of significant local steroid metabolism, where estrogens are known to influence hair growth and cycling. oup.com The conversion of E1S serves as a substantial source of these locally active estrogens. sigmaaldrich.comnih.gov

Studies on isolated human hair roots have shown that they can metabolize E1S to produce both estrone and estradiol. oup.comsigmaaldrich.comnih.gov This local estrogen synthesis from E1S can exceed that from the aromatization of androgens. oup.comsigmaaldrich.comnih.gov The enzyme responsible for the initial conversion, steroid sulfatase, has been found to be concentrated in the dermal papilla of the hair follicle, a critical structure for regulating hair growth. nih.gov

The formation of estrogens from E1S in hair follicles is dynamic and subject to several factors:

Hair Cycle Phase: The conversion of estrone to estradiol is significantly reduced in resting (telogen) hair roots compared to growing (anagen) hair roots. oup.comsigmaaldrich.comnih.gov In telogen hairs, the ability to form estradiol from estrone sulfate decreases by 62% in men and 86% in women, while the formation of estrone remains unaffected. sigmaaldrich.comnih.gov This selective arrest of estradiol synthesis at the end of the growth phase suggests a crucial role for this pathway in regulating the hair cycle. oup.comsigmaaldrich.comnih.gov

Anatomical Site, Gender, and Age: Estrogen synthesis from E1S varies depending on the body site, gender, and age of the individual. oup.comsigmaaldrich.com For instance, in individuals under 50, estrogen synthesis in scalp hair is lower in men than in women. oup.comsigmaaldrich.com With increasing age, this trend reverses, with synthesis increasing in men and decreasing in women. oup.comsigmaaldrich.com

The significant in situ synthesis of estrogens from E1S and its modulation according to the hair growth phase highlight the critical role of this pathway in the regulation of human hair growth. oup.comsigmaaldrich.comnih.gov

| Factor | Observation in Hair Follicle Estrogen Synthesis from E1S |

| Hair Cycle Phase | Estradiol formation is significantly decreased in the telogen (resting) phase compared to the anagen (growing) phase. oup.comsigmaaldrich.comnih.gov |

| Gender (subjects <50 years) | Estrogen synthesis in scalp hair is lower in men than in women. oup.comsigmaaldrich.com |

| Age | With increasing age, estrogen synthesis from E1S increases in men and decreases in women's scalp hair. oup.comsigmaaldrich.com |

| Anatomical Site | Estrogen formation is higher in axillary, pubic, and beard hair compared to the scalp hair of men under 50. oup.comsigmaaldrich.com |

Reproductive Physiology in Mammalian Models

Historically, estrogens were primarily associated with female reproductive health. However, emerging research has underscored their vital role in male physiology as well. physiology.orgnih.gov In some male mammals, such as boars and stallions, conjugated estrogens like this compound are found in notably high concentrations in both the blood and semen. physiology.orgoup.com

While the direct actions of this compound in the male reproductive tract are still under investigation, its function as a precursor to active estrogens is critical. These active estrogens are essential for the normal development and function of various components of the male reproductive system, including the rete testis, efferent ductules, epididymis, and vas deferens. nih.gov The enzyme aromatase, which is responsible for converting androgens to estrogens, is expressed in Leydig cells and the seminiferous epithelium, indicating local estrogen production within the male reproductive tract. physiology.orgnih.gov Furthermore, estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER) are present in male reproductive tissues, mediating the effects of estrogens. physiology.orgnih.govcbra.org.br The loss of estrogen signaling through ERα has been shown to impair ion transport and water reabsorption in the efferent ductules, leading to abnormal sperm. physiology.orgnih.govcbra.org.br

This compound is a key indicator of fetal well-being and pregnancy progression in several animal species. iwaki-kk.co.jpibl-america.com It is primarily produced by the feto-placental unit. iwaki-kk.co.jpelisakits.co.uk

In mares, this compound is the predominant conjugated estrogen during pregnancy. iwaki-kk.co.jpibl-america.com Its levels show a dramatic increase between days 75 and 100 of gestation in mares with normal fetal development, making it a valuable tool for pregnancy diagnosis and for monitoring the health of the feto-placental unit. iwaki-kk.co.jpibl-america.comarp1.com The measurement of this compound can aid in the non-invasive diagnosis of embryonic death. iwaki-kk.co.jpibl-america.com

Similarly, in other ungulates like the guanaco, llama, and alpaca, this compound concentrations rise during gestation. uchile.cl In guanacos, a significant increase is observed in the eleventh month of gestation, with levels remaining relatively constant in the last three weeks before parturition. uchile.cl In llamas and alpacas, this compound levels steadily increase in late gestation, peaking just before birth. uchile.cl This suggests its utility in monitoring pregnancy progression across different camelid species. uchile.cl

In fetal sheep, sulfoconjugated estrogens, including estradiol-3-sulfate (B1217152) (a related compound), are present at concentrations 40 to 100 times higher than unconjugated estrogens in late gestation. nih.gov This abundance points to a significant role for these sulfated estrogens in fetal development, potentially influencing neuroendocrine pathways that prepare the lamb for postnatal life. nih.gov Studies in chinchillas also show rising levels of urinary estrogen metabolites, including this compound, throughout mid- and late pregnancy. conicet.gov.ar

The following table summarizes the changes in this compound levels during pregnancy in different animal species based on available research findings.

| Animal Species | Timing of this compound Increase | Significance |

| Mare | Dramatic increase between days 75 and 100 of gestation. iwaki-kk.co.jpibl-america.comarp1.com | Pregnancy diagnosis, monitoring fetal development and viability. iwaki-kk.co.jpibl-america.com |

| Guanaco | Significant increase in the eleventh month of gestation. uchile.cl | Indicator of late-stage pregnancy. uchile.cl |

| Llama & Alpaca | Steady increase during late gestation, peaking before parturition. uchile.cl | Monitoring normal pregnancy progress. uchile.cl |

| Sheep (Fetal) | High concentrations of sulfoconjugated estrogens in late gestation. nih.gov | Potential role in fetal neuroendocrine development. nih.gov |

| Golden Takin | Gradual increase starting 21 weeks before delivery, peaking at delivery. mdpi.com | Useful for pregnancy diagnosis and predicting delivery date. mdpi.com |

| Chinchilla | Rising levels throughout mid- and late pregnancy. conicet.gov.ar | Indicator of pregnancy progression. conicet.gov.ar |

Receptor Interactions and Signal Transduction

This compound itself has a very low binding affinity for the classical nuclear estrogen receptors, ERα and ERβ. wikipedia.org Its biological activity is primarily realized after its conversion to estrone and subsequently to the more potent estradiol by enzymes within target cells. wikipedia.org This locally produced estradiol then binds to and activates ERα and ERβ. nih.gov These receptors, upon activation, typically form dimers and translocate to the nucleus where they bind to estrogen responsive elements (EREs) on DNA, thereby regulating the transcription of target genes. frontiersin.orgnih.gov This is known as the genomic pathway of estrogen action. cancerbiomed.org

In addition to the nuclear receptors, estrogens can also signal through the G protein-coupled estrogen receptor (GPER), also known as GPR30. frontiersin.orgnih.govwjgnet.com GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. frontiersin.orgwjgnet.com Upon ligand binding, GPER can trigger a cascade of intracellular signaling events, including the activation of pathways like PI3K/AKT and MAPK/ERK. frontiersin.orgamegroups.org While 17β-estradiol is a primary ligand for GPER, other steroids, including this compound, can also interact with this receptor. frontiersin.orgnih.gov Interestingly, some studies suggest that estrone may act as a GPER antagonist. frontiersin.orgnih.gov The expression of GPER has been identified in various tissues, including the nervous, reproductive, and digestive systems. frontiersin.org

The primary mechanism by which this compound influences steroid receptor activity is through its conversion to active estrogens. wikipedia.org Once converted to estrone and estradiol, these metabolites can transactivate ERα and ERβ. wikipedia.org This process is dependent on the activity of steroid sulfatase (STS), the enzyme that removes the sulfate group from this compound. wikipedia.orgresearchgate.netnih.gov Inhibition of STS has been shown to diminish the ability of this compound to transactivate the estrogen receptor. wikipedia.org

Some evidence suggests that this compound and another sulfated steroid, dehydroepiandrosterone (B1670201) sulfate (DHEAS), may directly transactivate both the estrogen receptor and the androgen receptor (AR) in a dose-dependent manner. researchgate.netnih.gov However, the physiological significance and the precise mechanisms of this direct transactivation remain to be fully elucidated, and it is generally accepted that the conversion to unconjugated steroids is the main pathway for their biological effects.

Cellular Proliferation and Dysregulation in Pathophysiological Models

The role of this compound in cellular proliferation is particularly relevant in the context of hormone-dependent cancers, such as certain types of breast cancer. researchgate.netplos.org In postmenopausal women, while circulating levels of active estrogens are low, this compound remains a significant precursor for the intratumoral synthesis of estradiol. plos.orgnih.gov

The uptake of this compound into cancer cells is facilitated by specific transporters, such as organic anion-transporting polypeptides (OATPs) and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgresearchgate.netnih.gov Once inside the cell, this compound is converted to estrone by steroid sulfatase, and then to estradiol by 17β-hydroxysteroid dehydrogenase. nih.govplos.org This locally produced estradiol can then stimulate the proliferation of estrogen-dependent tumor cells by activating estrogen receptors. plos.orgnih.gov

Studies using breast cancer cell lines like MCF-7 and T-47D have demonstrated that this compound can stimulate cell proliferation. researchgate.netnih.govresearchgate.net This proliferative effect can be enhanced by overexpressing transporters like OATP2B1 and SOAT, highlighting the importance of this compound uptake in this process. researchgate.netnih.gov Conversely, inhibiting these transporters can suppress the growth-promoting effects of this compound. sigmaaldrich.com

The dysregulation of the enzymes and transporters involved in this compound metabolism is a key feature in some cancers. For instance, the activity of steroid sulfatase is often significantly higher in breast cancer tissues compared to normal breast tissue, leading to an increased conversion of this compound to active estrogens and promoting tumor growth. plos.orgnih.gov This has made steroid sulfatase a target for the development of cancer therapies. nih.gov

The table below summarizes key research findings on the role of this compound in cellular proliferation in pathophysiological models.

| Cell/Tissue Model | Key Findings | Reference |

| MCF-7 Breast Cancer Cells | This compound stimulates cell proliferation. researchgate.net Overexpression of OATP2B1 enhances this effect. researchgate.net | researchgate.net |

| T-47D Breast Cancer Cells | This compound stimulates cell proliferation. nih.govresearchgate.net Overexpression of SOAT increases sensitivity to E1S-induced proliferation. nih.gov | nih.govresearchgate.net |

| Hormone-Dependent Breast Cancer | This compound serves as a major precursor for tumor estradiol in postmenopausal women. plos.orgnih.gov | plos.orgnih.gov |

| Breast Cancer Tissue | Steroid sulfatase activity is significantly higher in malignant tissue compared to normal tissue. plos.orgnih.gov | plos.orgnih.gov |

Contribution to Local Estrogen Levels in Hormone-Dependent Cellular Processes

This compound (E1S) is a major circulating, yet biologically inactive, form of estrogen in the human body. ontosight.aimedchemexpress.comspandidos-publications.com It functions as a reservoir that can be converted into more potent estrogens, namely estrone (E1) and estradiol (E2), at the tissue level. ontosight.aihmdb.cawikipedia.org This local conversion is a critical process, particularly in hormone-dependent cellular activities, as it provides a steady supply of active estrogens to target tissues. ontosight.ai The concentration of E1S in the plasma is significantly higher, about 5 to 10 times, than that of unconjugated estrogens like estrone and estradiol. plos.orgplos.org

The conversion of E1S to active estrogens is a two-step enzymatic process. First, E1S is taken up by cells from the bloodstream, a process facilitated by carrier proteins known as organic anion transporting polypeptides (OATPs). plos.orgdoi.orgnih.gov Once inside the cell, the sulfate group is removed from E1S by the enzyme steroid sulfatase (STS), converting it to estrone (E1). doi.orgduq.eduresearchgate.net Subsequently, estrone can be converted to the most biologically active estrogen, estradiol, by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). plos.orgdoi.org

This "sulfatase pathway" is of particular importance in postmenopausal women, where circulating estrogen levels are low. plos.org In hormone-dependent tissues, such as breast cancer, the local production of estrogens from E1S can be a primary driver of cell proliferation. plos.orgbioscientifica.com Malignant breast tissues have been found to have E1S concentrations that are 2 to 20 times higher than in the surrounding normal tissue or in the plasma. plos.org This accumulation, coupled with elevated STS activity in tumor cells, leads to increased intratumoral levels of estradiol, which can stimulate tumor growth. plos.orgplos.org

The regulation of local estrogen levels is a balance between the activating enzyme, steroid sulfatase, and the inactivating enzyme, estrogen sulfotransferase (SULT), which conjugates estrogens with sulfate. nih.govresearchgate.net In many hormone-dependent cancers, this balance is shifted towards activation, with higher expression of STS and lower expression of SULT. doi.orgnih.gov This dysregulation underscores the significance of E1S as a precursor for local estrogen synthesis in pathological processes.

Analytical Methodologies and Advancements in Estrone 3 Sulfate Research

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has emerged as a powerful tool for the definitive identification and quantification of estrone (B1671321) 3-sulfate, offering high specificity and sensitivity. Coupled with chromatographic separation techniques, MS-based methods can distinguish E1S from other structurally similar steroids, a significant advantage over immunoassays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of estrone 3-sulfate. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample undergoes a simple protein precipitation step, followed by chromatographic separation. The analyte is then introduced into the mass spectrometer, often using negative electrospray ionization (ESI), and detected in multiple reaction monitoring (MRM) mode. fda.govfda.govresearchgate.net For this compound, a common ion transition monitored is m/z 349.2 > 269.25. fda.govfda.gov

LC-MS/MS methods have been developed and validated for various matrices, including serum, plasma, and cell lysates. fda.govfda.govuliege.be These methods demonstrate excellent linearity, accuracy, and precision. For instance, one study reported a linear range of 3-150 nM for E1S in cell lysate, with high accuracy and precision. fda.govfda.gov Another method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL in serum. uliege.beresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of E1S at concentrations as low as ≤1 pg/mL, with an LLOQ of 7.8 pg/mL reported in one study. researchgate.net

The versatility of LC-MS/MS allows for the simultaneous quantification of multiple steroid hormones, including this compound, progesterone, estrone, and estradiol (B170435), from a single sample. uliege.beresearchgate.net This multiplexing capability is highly valuable in endocrinological research.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While less common than LC-MS/MS for the analysis of conjugated steroids like this compound, gas chromatography-mass spectrometry (GC-MS/MS) can also be employed. A significant challenge in GC-MS analysis of E1S is its non-volatile nature. Traditionally, this required a deconjugation step to convert the sulfate (B86663) back to the free steroid before analysis.

However, innovative research has shown that this compound can be directly derivatized and analyzed by GC-MS without the need for deconjugation. researchgate.net This is achieved by using a derivatization reagent, such as a mixture of N, O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the estrogen sulfate into its corresponding free estrogen derivative. researchgate.net The derivatization conditions, such as temperature and time, are critical for optimal results. researchgate.net GC-MS methods have achieved detection limits in the range of 0.5–74 ng/L. oup.com

Method Development for Enhanced Sensitivity and Specificity

Continuous efforts are being made to enhance the sensitivity and specificity of mass spectrometry-based methods for this compound analysis. One approach involves the use of immunoaffinity extraction to purify samples prior to LC-MS/MS analysis. researchgate.netcapes.gov.br In this method, specific antibodies against E1S are immobilized on a solid support to capture the analyte from the plasma extract, effectively removing interfering substances that can cause ion suppression in the mass spectrometer. researchgate.netcapes.gov.br This technique has been shown to markedly improve the sensitivity of LC-MS/MS for E1S without the need for chemical derivatization, achieving LLOQ values as low as 0.3333 pg/mL in human plasma. researchgate.netcapes.gov.br

Another strategy to improve method performance is the use of dansyl chloride derivatization, which can enhance the ionization efficiency of the analyte and thus improve sensitivity. uliege.beoup.com The choice of internal standard is also critical for accurate quantification. Stable isotope-labeled internal standards, such as deuterated estrogens, are often employed to correct for matrix effects and variations in sample preparation and instrument response. researchgate.netnih.gov

The table below summarizes key performance characteristics of various mass spectrometry-based methods for this compound quantification.

| Methodology | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Features |

| LC-MS/MS | Cell Lysate | 3 nM | 3-150 nM | High accuracy and precision. fda.govfda.gov |

| LC-MS/MS | Serum | 0.5 ng/mL | Not Specified | Simultaneous quantification of multiple steroids. uliege.beresearchgate.net |

| LC-MS/MS | Plasma | 7.8 pg/mL | Not Specified | High sensitivity, detects concentrations ≤1 pg/mL. researchgate.net |

| LC-MS/MS with Immunoaffinity Extraction | Human Plasma | 0.3333 pg/mL | 0.05-300 pg/injection | Enhanced sensitivity without derivatization. researchgate.netcapes.gov.br |

| GC-MS | Not Specified | Not Specified | Not Specified | Direct analysis without deconjugation via derivatization. researchgate.net |

| HPLC-ESI-MS/MS | Sewage | 0.04-0.28 ng/L (LOD) | Not Specified | Sensitive method for steroid conjugates in complex matrices. researchgate.net |

Immunochemical Detection Techniques

Immunochemical methods, which rely on the specific binding between an antibody and an antigen, have been widely used for the quantification of this compound for many years. These techniques are generally less expensive and require less specialized equipment compared to mass spectrometry.

Radioimmunoassay (RIA) Methodologies

Radioimmunoassay (RIA) is a classic immunochemical technique that utilizes a radiolabeled antigen (tracer) to quantify the target analyte. The principle of competitive binding forms the basis of RIA, where the this compound in the sample competes with a fixed amount of 125I-labeled E1S for a limited number of antibody binding sites. uliege.be After an incubation period, the antibody-bound fraction is separated, and the radioactivity is measured. The concentration of E1S in the sample is inversely proportional to the measured radioactivity.

While RIA has been a cornerstone in hormone analysis, it has limitations regarding specificity. Cross-reactivity with other structurally related steroids can lead to inaccurate measurements. uliege.be In fact, studies comparing RIA and LC-MS have often shown poor correlation and proportional differences in the measured concentrations of this compound. uliege.be For example, in one study, the E1S concentration in a 9-month pregnant mare was around 40 ng/mL by RIA, whereas an ELISA method reported values between 600 and 800 ng/mL for the same gestational period. uliege.be

Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunochemical method for this compound quantification. Similar to RIA, ELISA is a competitive immunoassay. In a typical competitive ELISA for E1S, microtiter plates are coated with an antibody specific for E1S. uliege.bethermofisher.com Standards and samples are added to the wells, followed by the addition of E1S conjugated to an enzyme, such as horseradish peroxidase (HRP). thermofisher.com The E1S in the sample competes with the enzyme-conjugated E1S for binding to the antibody.

After an incubation and washing step, a chromogenic substrate is added. uliege.bethermofisher.com The enzyme converts the substrate into a colored product, and the optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). uliege.bethermofisher.com The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Commercially available ELISA kits for E1S can be used for various sample types, including serum, plasma, urine, and fecal extracts. thermofisher.comantibodies-online.comantikoerper-online.de These kits typically have an assay range of approximately 40 to 4,000 pg/mL. thermofisher.com While ELISA is a convenient and high-throughput method, like RIA, it can suffer from a lack of specificity due to cross-reactivity with other steroids. uliege.be

The following table provides a comparative overview of immunochemical detection techniques for this compound.

| Technique | Principle | Typical Sample Types | Assay Range | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled antigen. uliege.be | Serum, Plasma | Varies | High sensitivity | Use of radioactive materials, potential for lower specificity. uliege.be |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding with an enzyme-linked antigen. thermofisher.com | Serum, Plasma, Urine, Fecal Extracts. thermofisher.comantibodies-online.comantikoerper-online.de | ~40-4,000 pg/mL. thermofisher.com | High throughput, no radioactive waste | Potential for cross-reactivity and lower specificity compared to MS. uliege.be |

Chemiluminescent Microparticle Immunoassay (CMIA)

Chemiluminescent Microparticle Immunoassay (CMIA) is a type of immunoassay that has been employed for the quantification of various hormones, including steroids. uliege.beeneuro.org The fundamental principle of CMIA involves the use of paramagnetic microparticles coated with antibodies specific to the target analyte, in this case, this compound. When a sample containing E3S is introduced, the analyte binds to these antibody-coated microparticles. Subsequently, a labeled secondary antibody (conjugate) that also binds to the E3S is added, forming a "sandwich." This conjugate carries a chemiluminescent label, such as acridinium (B8443388).

After a washing step to remove unbound components, a trigger solution is added, initiating a chemical reaction that causes the acridinium to emit light. The amount of light produced is directly proportional to the amount of E3S captured on the microparticles. This light emission is measured by a luminometer, and the concentration of E3S in the sample is determined by comparing the signal to a standard curve. science.gov CMIA is known for its potential for automation and high throughput. However, like other immunoassays, its performance in steroid analysis, including for E3S, is often compared against more specific methods like mass spectrometry. uliege.beresearchgate.netnih.gov

Comparative Analysis of Immunoassay vs. Mass Spectrometry Accuracy and Selectivity

The choice between immunoassay and mass spectrometry for this compound analysis is a critical decision dictated by the need for accuracy and specificity. While immunoassays like CMIA, radioimmunoassay (RIA), and enzyme-linked immunosorbent assay (ELISA) are widely available, they often lack the specificity required for precise steroid hormone quantification. uliege.beresearchgate.nettandfonline.com

A primary limitation of immunoassays is cross-reactivity. annlabmed.orgoup.comnih.gov Antibodies developed for a specific steroid may also bind to other structurally similar steroids or their metabolites that are present in the biological sample. oup.comnih.gov For instance, direct immunoassays for estradiol have been shown to cross-react with high-concentration metabolites like estrone sulfate, potentially leading to falsely elevated results. aacrjournals.org This lack of specificity can result in significant discrepancies and overestimation of analyte concentrations, with some studies reporting that direct RIA measurements for E3S were threefold higher than those obtained by mass spectrometry. uliege.betandfonline.comannlabmed.org

In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its superior specificity and accuracy. tandfonline.comoup.com LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. This dual selectivity allows for the physical separation of E3S from other interfering compounds before it is identified and quantified based on its unique mass-to-charge ratio and fragmentation pattern. oup.com Consequently, LC-MS/MS methods are less susceptible to the cross-reactivity and matrix interferences that plague immunoassays, providing more reliable and accurate measurements. uliege.benih.govsigmaaldrich.com Studies directly comparing the methods have frequently shown poor correlation and proportional differences between immunoassay and LC-MS results for E3S. uliege.beresearchgate.net

Table 1: Comparative Analysis of Immunoassay vs. Mass Spectrometry for this compound Analysis

| Feature | Immunoassay (e.g., CMIA, ELISA, RIA) | Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Antigen-antibody binding. oup.com | Physicochemical properties (mass-to-charge ratio). oup.com |

| Specificity | Lower; prone to cross-reactivity with structurally similar steroids and metabolites. annlabmed.orgnih.govaacrjournals.org | Higher; separates analytes chromatographically and detects by specific mass transitions. uliege.betandfonline.com |

| Accuracy | Can be compromised, often leading to overestimation of concentrations. uliege.betandfonline.com | High accuracy and considered the reference method. uliege.benih.gov |

| Sample Prep | Can be direct, but extraction steps improve accuracy. annlabmed.orgoup.com | Requires extraction and often derivatization for optimal sensitivity. uliege.beresearchgate.net |

| Throughput | Generally higher, amenable to automation. science.gov | Traditionally lower, but advancements are increasing throughput. thermofisher.com |

| Interferences | Matrix effects, presence of related endogenous or exogenous compounds. annlabmed.organnlabmed.org | Ion suppression is a potential issue, but can be managed with proper sample prep and internal standards. nih.gov |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is essential to remove interfering substances from biological matrices like serum or plasma, thereby ensuring accurate quantification of this compound. The most common strategies include solid-phase extraction, liquid-liquid extraction, and protein precipitation.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely used and effective technique for cleaning up and concentrating analytes from complex samples. dphen1.com For steroid analysis, SPE is particularly popular. researchgate.net The general procedure involves several key steps:

Conditioning: The SPE cartridge, typically packed with a sorbent like C18-coated silica, is conditioned with a solvent (e.g., methanol) to activate the stationary phase. nih.govaffinisep.comresearchgate.net

Loading: The biological sample (e.g., serum) is loaded onto the cartridge. E3S and other compounds will bind to the sorbent. affinisep.com

Washing: The cartridge is washed with a specific solvent to remove unwanted, weakly bound interfering compounds while the analyte of interest remains bound. nih.govaffinisep.com

Elution: A different solvent is used to disrupt the interaction between E3S and the sorbent, eluting the purified analyte for subsequent analysis. affinisep.comresearchgate.net

This technique is valued for its efficiency in removing salts and phospholipids (B1166683) that can interfere with mass spectrometry analysis. nih.gov

Table 2: Overview of a Typical Solid-Phase Extraction (SPE) Protocol

| Step | Purpose | Example Solvents |

|---|---|---|

| Conditioning | To wet and activate the sorbent material in the cartridge. | Methanol (B129727), followed by water or buffer. nih.govresearchgate.net |

| Loading | To apply the sample to the cartridge and retain the analyte. | Pre-treated biological sample (e.g., diluted serum). |

| Washing | To remove interfering substances like salts and other polar compounds. | Water, followed by a weak organic solvent mixture (e.g., 90% Methanol). nih.gov |

| Elution | To recover the purified analyte from the cartridge. | A stronger organic solvent like methanol or acetone. affinisep.comresearchgate.net |

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction is a classic and cost-effective method for sample cleanup that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For estrogens, which are hydrophobic, LLE is used to extract them from the aqueous biological matrix into an organic solvent. nih.govresearchgate.net

Commonly used organic solvents for the LLE of estrogens include methyl tert-butyl ether (MTBE), diethyl ether, and mixtures of hexane (B92381) and ethyl acetate. thermofisher.comnih.govnih.govgoogle.com The process generally involves vigorously mixing the sample with the chosen organic solvent, allowing the phases to separate (often aided by centrifugation), and then collecting the organic layer containing the analyte. This process can be repeated to maximize recovery. nih.gov The collected organic extract is then typically evaporated to dryness before being reconstituted in a solvent compatible with the analytical instrument. thermofisher.com

Table 3: Common Solvents for Liquid-Liquid Extraction (LLE) of Estrogens

| Solvent | Properties and Use |

|---|---|

| Methyl tert-butyl ether (MTBE) | Frequently used, provides a clean extract. thermofisher.comnih.gov |

| Diethyl ether | A traditional solvent for steroid extraction. nih.gov |

| Hexane:Ethyl Acetate Mixture | A combination used to extract estrone and estradiol from serum. google.com |

Protein Precipitation Methods

Protein precipitation is one of the simplest and fastest methods for sample preparation. researchgate.net It is often used to remove the bulk of proteins from serum or plasma, as proteins can interfere with analysis and damage analytical columns. The method involves adding a water-miscible organic solvent, most commonly acetonitrile, to the sample. uliege.beresearchgate.nettandfonline.com This addition denatures the proteins, causing them to precipitate out of the solution.

The sample is then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the smaller molecule analytes like this compound, is then collected for analysis. uliege.beresearchgate.net While this method is rapid, it may be less clean than SPE or LLE, as some other matrix components like phospholipids may remain in the supernatant. It is sometimes used as a standalone preparation step or as an initial step before further cleanup by SPE or LLE. researchgate.netresearchgate.net

Derivatization for Enhanced Detection

For mass spectrometric analysis of estrogens, a significant challenge is their poor ionization efficiency, which limits detection sensitivity. eneuro.orgsigmaaldrich.com Derivatization is a chemical modification technique used to overcome this limitation by attaching a functional group to the analyte that is easily ionized. eneuro.orgsemanticscholar.org This process significantly enhances the signal response in the mass spectrometer.

For estrogens like estrone, derivatization typically targets the phenolic hydroxyl group on the A-ring. Several reagents have been developed for this purpose:

Dansyl chloride: This is the most common derivatizing agent for estrogens. researchgate.netsigmaaldrich.com It reacts with the phenolic group to form a dansylated derivative that ionizes very efficiently in positive ion mode, leading to a substantial increase in sensitivity. thermofisher.commdpi.com

Pyridine-3-sulfonyl chloride (PS-Cl): This reagent also enhances ionization efficiency. A key advantage is that its derivatives can produce estrogen-specific fragment ions during tandem mass spectrometry (MS/MS), which can improve the specificity of the assay compared to dansyl derivatives, whose fragmentation is often not specific to the estrogen molecule itself. nih.govresearchgate.net

1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): This is another reagent that improves sensitivity and can provide analyte-specific fragmentation. eneuro.org

The derivatization reaction typically involves incubating the dried sample extract with the reagent at an elevated temperature before analysis by LC-MS/MS. uliege.besemanticscholar.org

Table 4: Derivatization Agents for Enhanced Estrogen Detection by LC-MS/MS

| Derivatization Agent | Mechanism of Action | Key Advantage(s) |

|---|---|---|

| Dansyl chloride | Adds a dansyl group to the phenolic hydroxyl, which has a high proton affinity. researchgate.netsemanticscholar.org | Significantly increases ionization efficiency and sensitivity; widely used. thermofisher.commdpi.com |

| Pyridine-3-sulfonyl chloride (PS-Cl) | Adds a pyridine-3-sulfonyl group to the phenolic hydroxyl. nih.gov | Enhances sensitivity and produces analyte-specific fragment ions for improved confirmation. nih.govresearchgate.net |

| 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) | Adds a DMIS group to the phenolic hydroxyl. eneuro.org | Provides high sensitivity and estrogen-specific fragmentation. eneuro.org |

Immunoaffinity Extraction for Specificity

Immunoaffinity extraction has emerged as a powerful technique to enhance the specificity and sensitivity of this compound (E1S) analysis in complex biological matrices like human plasma. researchgate.netnih.gov This method utilizes immunosorbents, which are prepared by immobilizing specific antibodies against E1S onto a solid support. researchgate.netnih.gov The high specificity of the antibody-antigen interaction allows for the selective capture of E1S from the sample, effectively removing interfering substances that could suppress ionization and compromise the accuracy of subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govcapes.gov.br

One of the key advantages of immunoaffinity extraction is the significant improvement in the sensitivity of LC-MS/MS for E1S without the need for chemical derivatization, a process that can be complex and introduce variability. researchgate.netnih.govoup.com For instance, a method combining diethyl ether extraction with immunoaffinity purification has been developed for the determination of E1S, estrone (E1), and 17β-estradiol (E2) in human plasma. researchgate.netnih.gov This approach demonstrated good linearity and reproducibility, with a lower limit of quantification (LLOQ) for E1S in human plasma of 0.3333 pg/mL. nih.govcapes.gov.br The use of selective immunosorbents in sample preparation markedly improved the sensitivity of LC-MS/MS for these estrogens. researchgate.netnih.govcapes.gov.br

While immunoaffinity purification can significantly enhance specificity, its sensitivity for analyzing plasma and serum samples from postmenopausal women using conventional mass spectrometry-based procedures can be a limitation. psu.edu However, the coupling of immunoaffinity extraction with highly sensitive LC-MS/MS has proven to be a robust and reliable method for the accurate quantification of E1S in various clinical and research settings. researchgate.netnih.govtandfonline.com

Table 1: Performance of Immunoaffinity Extraction Coupled with LC-MS/MS for Estrogen Analysis in Human Plasma

| Analyte | Linear Range (pg/injection) | Lower Limit of Quantification (LLOQ) in Plasma (pg/mL) |

|---|---|---|

| Estrone (E1) | 0.05–50 | 0.1892 |

| 17β-estradiol (E2) | 0.2–50 | 0.7064 |

| This compound (E1S) | 0.05–300 | 0.3333 |

Emerging Analytical Technologies

A significant advancement in the analysis of E1S is the development of a simple, low-cost, and portable electrochemical immunochromatography sensing device. mdpi.comsciprofiles.comresearchmap.jp This technology holds promise for point-of-care testing (POCT), which is highly desirable for on-site analysis in fields like livestock production to improve reproductive efficiency. mdpi.comsciprofiles.com Traditional methods for measuring E1S, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), require skilled personnel and are time-consuming. mdpi.com

The electrochemical immunochromatography device utilizes a competitive immunoassay format on a nitrocellulose membrane. mdpi.com In this system, free E1S in a sample competes with E1S labeled with an enzyme (alkaline phosphatase, ALP) for binding to a limited number of anti-E1S antibodies immobilized on the membrane. mdpi.com The amount of enzyme-labeled E1S captured on the membrane is inversely proportional to the concentration of E1S in the sample. The electrochemical detector then measures the signal produced by the enzyme's reaction with a substrate. mdpi.com

This novel method has demonstrated a limit of detection (LOD) for E1S of 570.5 ng/mL, which is one to two orders of magnitude lower than other POCT techniques used for small molecule analysis. mdpi.comsciprofiles.com This indicates a superior sensitivity of the electrochemical method compared to colorimetric methods in immunochromatography. mdpi.com Further improvements in sensitivity could potentially be achieved by optimizing the application of antibodies on the nitrocellulose membrane and enhancing the contact between the electrochemical detector and the membrane. mdpi.comsciprofiles.com

Table 2: Comparison of Analytical Methods for this compound

| Analytical Method | Key Features | Limit of Detection (LOD) | Primary Application |

|---|---|---|---|

| Radioimmunoassay (RIA) | Requires skilled labor, long analysis time | N/A | Laboratory Setting |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Requires skilled labor, long analysis time | N/A | Laboratory Setting |

| Electrochemical Immunochromatography | Simple, low-cost, portable, rapid analysis | 570.5 ng/mL | Point-of-Care Research |

Radiometric and Isotope Dilution Methods

Radiolabeled E1S, particularly with tritium (B154650) ([³H]) and iodine-125 (B85253) ([¹²⁵I]), has been instrumental in elucidating the mechanisms of its transport and metabolism. physiology.orgnih.govmdpi.comfrontiersin.org These radiolabeled compounds allow for sensitive and direct tracking of E1S in various biological systems.

Studies using [³H]E1S have been crucial in understanding its transport across cellular membranes. For instance, research on Caco-2 cells, a model for the intestinal barrier, demonstrated that these cells exhibit extensive carrier-mediated uptake of [³H]E1S. acs.org Efflux studies with [³H]E1S have helped to identify the roles of specific transporters, such as the breast cancer resistance protein (BCRP), in its apical efflux. acs.org In animal models, intraperitoneal administration of [³H]E1S has revealed its distribution and disposition in various organs, including the liver, kidney, and intestine, providing direct evidence for the role of transporters like Ostα-Ostβ in its absorption and clearance. physiology.org

Furthermore, [³H]E1S has been utilized to investigate the transport activity of the human organic anion transporter 3 (OAT3), with [³H]E1S serving as a prototypical substrate. mdpi.com The uptake of [³H]E1S by cells expressing OAT3 can be measured to assess the transporter's function and the effect of potential inhibitors. mdpi.com Similarly, the uptake of [³H]E1S has been studied in breast cancer cells to investigate the role of transporters like the sodium-dependent organic anion transporter (SOAT) in E1S accumulation. frontiersin.org